N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines a benzoylthiophene moiety with an indole carboxamide
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities .
Biochemical Pathways
Given the broad range of activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzoylthiophene intermediate, which can be achieved through Friedel-Crafts acylation of thiophene with benzoyl chloride. This intermediate is then reacted with a suitable indole derivative under conditions that promote the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-[(5-benzoylthiophen-2-yl)methyl]-1H-indole-2-carboxamide: Similar structure but lacks the methoxy group.
N-[(5-benzoylthiophen-2-yl)methyl]-6-chloro-1H-indole-2-carboxamide: Similar structure with a chlorine substituent instead of a methoxy group.
N-[(5-benzoylthiophen-2-yl)methyl]-6-hydroxy-1H-indole-2-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide can influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in certain applications compared to similar compounds without this functional group.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-27-16-8-7-15-11-19(24-18(15)12-16)22(26)23-13-17-9-10-20(28-17)21(25)14-5-3-2-4-6-14/h2-12,24H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQKBLDGIODLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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